2-Chloropyrimidine-5-carbonyl chloride (CAS: 110099-99-5) is a highly reactive, bifunctional heterocyclic building block procured for the synthesis of complex pharmaceutical intermediates, including kinase and deubiquitinase inhibitors. Featuring an electrophilic C5-acid chloride and a C2-chlorine atom primed for nucleophilic aromatic substitution (SNAr), this compound allows for orthogonal, site-selective functionalization. In industrial chemistry workflows, it serves as an essential acylating agent compared to its free acid counterpart, enabling rapid amide bond formation under mild, low-temperature conditions that preserve the integrity of the pyrimidine core for subsequent cross-coupling or substitution reactions [1].
Attempting to substitute 2-chloropyrimidine-5-carbonyl chloride with its more stable free acid analog (2-chloropyrimidine-5-carboxylic acid) routinely leads to synthetic failures in standard workflows. The electron-deficient nature of the pyrimidine ring severely deactivates the carboxylic acid toward standard uronium-based coupling agents (e.g., HATU, HBTU, COMU), resulting in negligible amide formation. Furthermore, attempts to force the coupling of the free acid using elevated temperatures or protic solvents frequently trigger unintended nucleophilic aromatic substitution (SNAr) at the C2-chloro position. Consequently, procuring the pre-activated acid chloride is mandatory to achieve chemoselective amidation without compromising the C2-halogen handle [1].
A direct comparison in the synthesis of deubiquitinase inhibitors demonstrated that standard amide coupling of 2-chloropyrimidine-5-carboxylic acid using HBTU, HATU, or COMU was non-viable, yielding no desired product. In contrast, utilizing 2-chloropyrimidine-5-carbonyl chloride allowed for direct amidation with various amines, achieving isolated yields of 39–80% when conducted at 0 °C in dry dichloromethane [1].
| Evidence Dimension | Amide coupling success rate / Yield |
| Target Compound Data | 39–80% yield (using 2-chloropyrimidine-5-carbonyl chloride) |
| Comparator Or Baseline | 0% yield (using 2-chloropyrimidine-5-carboxylic acid + HATU/HBTU/COMU) |
| Quantified Difference | 39-80% absolute yield improvement vs. complete reaction failure |
| Conditions | DIPEA, dry DCM, 0 °C, 2 hours |
Buyers must procure the acid chloride form to bypass the complete failure of standard peptide coupling reagents when working with this highly electron-deficient pyrimidine system.
The high reactivity of the C5-acid chloride allows amidation to proceed rapidly at 0 °C to -15 °C. This low-temperature kinetic window is critical for processability: conducting reactions with amines at temperatures above 10 °C results in competitive nucleophilic aromatic substitution (SNAr) at the C2-chloro position. By utilizing the highly reactive acid chloride, chemists can secure the C5-amide linkage at 0 °C, preserving the C2-chloride for downstream functionalization [1].
| Evidence Dimension | Chemoselectivity (Amidation vs. SNAr) |
| Target Compound Data | Exclusive C5-amidation (at 0 °C) |
| Comparator Or Baseline | Competitive C2-amine substitution (at >10 °C) |
| Quantified Difference | Complete preservation of C2-chloride at 0 °C vs. degradation at >10 °C |
| Conditions | Amine addition in DCM/DIPEA at 0 °C vs. >10 °C |
The ability to acylate at sub-ambient temperatures ensures that the valuable C2-chloro handle is not prematurely consumed during early-stage library synthesis.
Attempts to manipulate the ester or free acid precursors of this scaffold in protic solvents reveal significant handling vulnerabilities. For instance, utilizing methanol as a solvent during the hydrolysis of methyl 2-chloropyrimidine-5-carboxylate results in direct nucleophilic substitution, yielding the unwanted 2-methoxy pyrimidine derivative instead of the target acid. Procuring the pre-formed 2-chloropyrimidine-5-carbonyl chloride allows chemists to operate strictly in aprotic solvents (like DCM or THF), bypassing the protic-solvent vulnerabilities of the upstream precursors [1].
| Evidence Dimension | Structural integrity in solvent |
| Target Compound Data | Stable and reactive in aprotic solvents (DCM/THF) |
| Comparator Or Baseline | Free acid/ester precursors in MeOH undergo rapid C2-methoxylation |
| Quantified Difference | 100% avoidance of C2-methoxylation side reactions |
| Conditions | Amidation in dry DCM vs. Hydrolysis/manipulation in MeOH |
Eliminating the need to generate the acid from its ester in-house prevents catastrophic yield losses driven by solvent-mediated SNAr side reactions.
Because standard coupling agents fail to activate the pyrimidine-5-carboxylic acid, 2-chloropyrimidine-5-carbonyl chloride is the mandatory starting material for linking the electron-deficient pyrimidine core to complex aliphatic or benzylic amines. This is critical in the development of covalent inhibitors targeting enzymes like ChlaDUB1, where the C2-chloro group is subsequently converted to a reactive cyano group [1].
The compound is utilized for high-throughput library synthesis requiring orthogonal reactivity. The acid chloride can be reacted with a diverse library of amines at 0 °C to form amides without displacing the C2-chlorine. Subsequently, the C2-chlorine can be subjected to Suzuki-Miyaura cross-coupling or SNAr with anilines at elevated temperatures, a standard sequence in the discovery of novel kinase inhibitors [1].
In process chemistry, minimizing the use of aggressive chlorinating agents (like oxalyl chloride) during late-stage synthesis is preferred. Procuring 2-chloropyrimidine-5-carbonyl chloride allows process chemists to perform direct, low-temperature (-15 °C) acylations of sensitive amines in continuous flow or batch reactors, streamlining the scalable synthesis of metabolic disease therapeutics [2].
Corrosive;Irritant